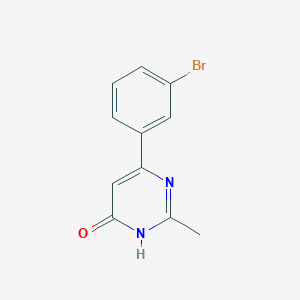

6-(3-Bromophenyl)-2-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(3-bromophenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERGOMXOJYQSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Heterocycles

6-(3-Bromophenyl)-2-methylpyrimidin-4-ol serves as an essential precursor in the synthesis of more complex heterocyclic compounds. Its bromophenyl group allows for diverse substitution reactions, making it a versatile building block in organic synthesis. The compound can undergo various reactions, such as nucleophilic substitutions and cyclization processes, which are crucial in developing new materials and pharmaceuticals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atom can be replaced by nucleophiles like amines or thiols. |

| Cyclization | Can participate in cyclization reactions to form more complex structures. |

| Oxidation | Capable of forming pyrimidine N-oxides under oxidative conditions. |

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The compound's structure contributes to its ability to disrupt microbial cell functions.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against common pathogens. Results demonstrated an MIC value of 16 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 16 | 32 | Antibacterial |

| Escherichia coli | 32 | 64 | Antibacterial |

Medicinal Chemistry

Potential Therapeutic Properties

The compound is under investigation for its potential therapeutic effects, particularly as an anticancer agent. Studies have shown that it can selectively inhibit the proliferation of cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myeloid leukemia). The results indicated an IC50 value of approximately 20 µM for HeLa cells, suggesting significant anticancer activity.

Mechanism of Action

The mechanism by which 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural Analogs with Halogen Variations

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol (CAS 1412957-57-3)

- Substituents : 3-chlorophenyl (position 6), 2-methyl (position 2), 4-hydroxyl (position 4).

- Molecular Weight : 220.65 g/mol.

- Key Properties : Density ≈1.31 g/cm³; predicted boiling point ≈368.6°C.

- This compound may exhibit lower lipophilicity compared to the bromo analog, affecting bioavailability .

6-(4-Iodophenyl)-2-methylpyrimidin-4-ol (CAS 2090594-15-1)

- Substituents : 4-iodophenyl (position 6), 2-methyl (position 2), 4-hydroxyl (position 4).

- Molecular Weight : 312.11 g/mol.

- Key Properties : Higher molecular weight due to iodine; para-substitution may enhance planarity compared to meta-bromo substitution.

- Comparison : The iodine atom’s larger size and polarizability could increase binding affinity in hydrophobic pockets but reduce solubility. Para-substitution may lead to distinct steric interactions in enzyme binding sites .

2-(4-Bromophenyl)-4-Chloro-5-Fluoro-6-Methylpyrimidine (CAS 1485604-94-1)

- Substituents : 4-bromophenyl (position 2), chloro (position 4), fluoro (position 5), methyl (position 6).

- Molecular Weight : 301.54 g/mol.

- The para-bromophenyl group contrasts with the meta-substitution in the target compound, suggesting divergent binding modes .

Analogs with Modified Functional Groups

6-(Difluoromethyl)-2-methylpyrimidin-4-ol

- Substituents : Difluoromethyl (position 6), 2-methyl (position 2), 4-hydroxyl (position 4).

- Comparison : The difluoromethyl group introduces strong electron-withdrawing effects and metabolic stability. This analog may exhibit improved pharmacokinetic profiles compared to bromophenyl derivatives .

6-[(4-Chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-ol (CAS 886361-45-1)

- Substituents : Sulfanylmethyl-4-chlorophenyl (position 6), 2-methyl (position 2), 4-hydroxyl (position 4).

- Comparison : The sulfur atom enhances hydrogen bonding and π-stacking capabilities. The 4-chlorophenyl group’s para-substitution may confer distinct steric and electronic properties compared to the meta-bromo analog .

Biological Activity

6-(3-Bromophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C11H10BrN3O

- CAS Number : 1368846-88-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. This compound is believed to act as an allosteric inhibitor of certain enzymes involved in inflammatory pathways and cancer progression.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

In vitro assays demonstrated that this compound effectively suppresses COX-2 activity, comparable to established anti-inflammatory drugs.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including breast and leukemia cells.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Induces apoptosis via caspase activation |

| U-937 (leukemia) | 0.48 | Cell cycle arrest at G1 phase |

Flow cytometry analyses revealed that treatment with this compound leads to significant apoptosis in cancer cells, indicating its potential as an anticancer agent .

3. Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against various Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances its antibacterial properties by increasing the electron density on the aromatic ring, which facilitates stronger binding to bacterial targets.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 15 μg/mL |

These results suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Case Studies

Several case studies have explored the biological implications of this compound:

- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model, administration of the compound significantly reduced inflammation compared to control groups.

- Cytotoxicity Assays : In studies involving MCF-7 and U-937 cell lines, treatment with varying concentrations of the compound resulted in dose-dependent decreases in cell viability, supporting its potential as a therapeutic agent in oncology.

Preparation Methods

Data Table: Representative Reaction Conditions for Synthesis of this compound

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 6-halopyrimidin-4-ol, 3-bromophenylboronic acid | Halogen usually Cl or Br on pyrimidine ring |

| Catalyst | Palladium(II) acetate | 2–5 mol% |

| Ligand | P(p-tol)3 (tri(o-tolyl)phosphine) | Preferred for higher yield |

| Base | Piperidine or K3PO4 | Piperidine improves yield |

| Solvent | 1,4-Dioxane/water (10:1) | Alternative: NMP/toluene (1:1) |

| Temperature | 40–90°C | 50°C for 16 h or 80°C for 3 h |

| Atmosphere | Argon or nitrogen | Inert atmosphere to prevent oxidation |

| Reaction time | 16–24 hours | Monitored by TLC |

| Yield | >85% | Typical high yields reported |

| Workup | Extraction with ethyl acetate, drying over Na2SO4, column chromatography | Standard purification |

Summary of Research Findings

- Palladium-catalyzed Suzuki coupling is the most reliable and widely used method for introducing the 3-bromophenyl substituent onto the 6-position of pyrimidin-4-ol derivatives.

- Selection of base and ligand critically affects the yield and purity of the product; piperidine and tri(o-tolyl)phosphine are preferred.

- Reaction conditions such as temperature and solvent system can be tuned to optimize reaction rate and yield.

- One-pot processes and use of sulfonate intermediates can streamline synthesis and enhance safety by avoiding hazardous oxidants.

- The methodologies align with green chemistry principles by minimizing hazardous reagents and maximizing atom economy.

Q & A

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on the bromophenyl moiety’s role in hydrophobic pockets .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time, especially solvent effects on the hydroxyl group .

How should researchers address discrepancies in reported biological activity data for this compound derivatives?

Advanced Research Question

- Replicate Experiments : Ensure identical conditions (e.g., solvent purity, temperature) to isolate variables .

- Purity Validation : Use HPLC or LC-MS to rule out impurities affecting bioactivity. For example, trace solvents like THF or DMF can skew results .

- Standardized Assays : Adopt uniform protocols (e.g., MIC for antimicrobial studies) to compare data across studies .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding constants and resolve conflicting efficacy claims .

What strategies can mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

- Solvent Selection : Slow evaporation of ethanol/water mixtures (95:5) promotes crystal growth .

- Derivatization : Introduce heavy atoms (e.g., bromine) to enhance diffraction contrast .

- Temperature Control : Gradual cooling from 50°C to 4°C reduces lattice defects .

How do steric and electronic effects of the methyl group at the 2-position of the pyrimidine ring impact intermolecular interactions?

Advanced Research Question

- Steric Hindrance : The methyl group restricts rotational freedom, stabilizing specific conformations. This can be modeled using torsional angle scans in DFT .

- Electronic Effects : The electron-donating methyl group increases electron density on the pyrimidine ring, favoring electrophilic aromatic substitutions at the 4- and 6-positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.